Lespeflorin C3
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Overview
Description
Lespeflorin C3 is a member of the class of dihydrochalcones that is alpha-hydroxydihydrochalcone substituted by hydroxy groups at positions 4 and 4', a methoxy group at position 2' and a prenyl group at position 5'. Isolated from the roots of Lespedeza floribunda, it acts as a melanin synthesis inhibitor. It has a role as a metabolite and a melanin synthesis inhibitor. It is a member of dihydrochalcones, a member of phenols, a monomethoxybenzene, a secondary alcohol and a secondary alpha-hydroxy ketone.
Scientific Research Applications
Synthesis and Anticancer Activity
Lespeflorin I1, a derivative of Lespeflorin C3, has been synthesized for potential anticancer applications. This synthesis was achieved using simple starting materials and has shown preliminary bioactivity against prostate cancer cell lines, indicating potential for cancer treatment research (Pahari et al., 2016).
Fluorinated Compounds in Bioengineering and Nanotechnology
Fluorinated molecules, including those similar to Lespeflorin C3, play a significant role in bioengineering and nanotechnology. Their unique properties due to C-F bonds make them useful in imaging, therapeutics, and environmental applications (Zhang et al., 2021).
Fluoride-Rebound Mechanism in Pharmaceutical Research
A fluoride-rebound mechanism involving CF3 groups, akin to those in Lespeflorin C3, has been studied for its potential in pharmaceutical research, particularly in the synthesis of radioactive fluoride substituents for positron emission tomography (PET) applications (Levin et al., 2017).
Estrogenic Activity in Phytoestrogens
Research on hydroxypterocarpans, related to Lespeflorin C3, in Mauritia flexuosa fruit has revealed estrogenic compounds, suggesting applications in the treatment of menopausal syndromes and osteoporosis (Shimoda et al., 2019).
Asymmetric Construction in Medicinal Chemistry
Studies on the asymmetric construction of C-F stereogenic centers, similar to those in Lespeflorin C3, highlight their importance in medicinal chemistry for designing drugs with favorable pharmacological properties (Zhu et al., 2018).
Trifluoromethylation in Metal Complexes
Research on trifluoromethylation in metal complexes, a concept related to the structure of Lespeflorin C3, emphasizes its significance in producing fluorinated pharmaceuticals and agrochemicals (Tomashenko & Grushin, 2011).
[18F]Trifluoromethylation in PET Imaging
Advances in [18F]trifluoromethylation chemistry, related to the trifluoromethyl group in Lespeflorin C3, are significant for developing PET imaging tracers in preclinical and clinical studies (Francis & Wuest, 2021).
properties
Product Name |
Lespeflorin C3 |
---|---|
Molecular Formula |
C21H24O5 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S)-2-hydroxy-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C21H24O5/c1-13(2)4-7-15-11-17(20(26-3)12-18(15)23)21(25)19(24)10-14-5-8-16(22)9-6-14/h4-6,8-9,11-12,19,22-24H,7,10H2,1-3H3/t19-/m0/s1 |
InChI Key |
XTDORSAGLFPXGX-IBGZPJMESA-N |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)OC)C(=O)[C@H](CC2=CC=C(C=C2)O)O)C |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)OC)C(=O)C(CC2=CC=C(C=C2)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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